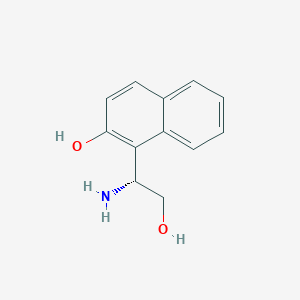

(r)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-[(1R)-1-amino-2-hydroxyethyl]naphthalen-2-ol |

InChI |

InChI=1S/C12H13NO2/c13-10(7-14)12-9-4-2-1-3-8(9)5-6-11(12)15/h1-6,10,14-15H,7,13H2/t10-/m0/s1 |

InChI Key |

SCCQMKSVLGCKOO-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2[C@H](CO)N)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(CO)N)O |

Origin of Product |

United States |

Preparation Methods

Process Overview:

- Starting Material: Ethyl (ethoxymethylene)cyanoacetate reacts with ethanol to form amino-ester intermediates.

- Aminoalkylation: The intermediate undergoes condensation with hydrazines or similar amines under controlled conditions, leading to amino-substituted naphthol derivatives.

- Hydrolysis: The ester groups are hydrolyzed using aqueous sodium hydroxide at elevated temperatures (around 70°C), converting esters to carboxylic acids.

- Decarboxylation and Reduction: The resultant acid intermediates are decarboxylated at high temperatures (160–170°C), and subsequent hydrogenation over a palladium catalyst reduces nitroso groups to amino groups, forming the target aminohydroxyethyl naphthol.

Reaction Conditions & Yields:

| Step | Conditions | Reagents | Yield (%) |

|---|---|---|---|

| Hydrolysis | Reflux at 70°C | 2N NaOH | ~72% (based on initial ester) |

| Decarboxylation | 160–170°C | Heat | Quantitative conversion |

| Hydrogenation | Hydrogen, Pd catalyst | Ambient temperature | High purity amino compound |

This method emphasizes the hydrolysis of ester groups, decarboxylation, and catalytic hydrogenation to produce the target compound efficiently.

Condensation of 2-Hydroxy-1-Naphthaldehyde with Amino Compounds

Another prominent approach involves the condensation of 2-hydroxy-1-naphthaldehyde with amino compounds, such as aminoalkyl derivatives, to form imine or zwitterionic intermediates, which are subsequently reduced to the amino alcohol.

Process Overview:

- Condensation Reaction: 2-Hydroxy-1-naphthaldehyde reacts with primary amines in an ethanol or aqueous medium, forming imine intermediates.

- Cyclization & Tautomerization: These intermediates can tautomerize or cyclize, leading to stable amino- or hydroxyl-functionalized naphthalene derivatives.

- Reduction: The imines are reduced using catalytic hydrogenation, often with palladium or platinum catalysts, to yield the amino alcohol.

Reaction Conditions & Yields:

| Step | Conditions | Reagents | Yield (%) |

|---|---|---|---|

| Condensation | Reflux in ethanol | Primary amines | Moderate to high |

| Hydrogenation | Hydrogen, Pd/C | Ambient conditions | >80% |

This method is advantageous for its simplicity and high yields, especially under solvent-free or mild conditions.

Multi-step Synthesis via Pyrazole Intermediates

A more intricate route involves synthesizing pyrazole intermediates, which are then transformed into amino alcohols through nitration, reduction, and hydrolysis steps.

Process Overview:

- Pyrazole Formation: Condensation of ethyl cyanoacetate with hydrazines yields pyrazole derivatives.

- Functionalization: Nitration or nitrosation introduces amino or nitroso groups.

- Hydrogenation & Hydrolysis: Catalytic hydrogenation reduces nitroso groups to amino groups, and hydrolysis of ester groups yields the amino alcohol.

Reaction Conditions & Yields:

| Step | Conditions | Reagents | Yield (%) |

|---|---|---|---|

| Pyrazole synthesis | Reflux at 80°C | Hydrazines, cyanoacetate | High |

| Nitrosation | Acidic conditions | Nitrosating agents | Variable |

| Hydrogenation | Pd catalyst, H2 | Mild conditions | >75% |

This route offers high selectivity but involves multiple steps, making it more suitable for specialized synthesis.

Summary of Key Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 60–170°C | Varies depending on step (hydrolysis, decarboxylation, reduction) |

| Solvent | Ethanol, water, or solvent-free | Solvent-free preferred for green chemistry approaches |

| Catalysts | Palladium, cobalt chloride | Used in hydrogenation and cyclization steps |

| Yields | 70–90% | High-yield processes are preferred for industrial applications |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Reduction: The amino group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

Catalysis: The compound could be used as a ligand in asymmetric catalysis.

Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

Biochemical Studies: The compound might be used to study enzyme interactions due to its chiral nature.

Medicine

Drug Development:

Industry

Material Science: Possible use in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs and their similarity metrics (based on and related sources):

| Compound Name | CAS No. | Molecular Formula | Similarity Score | Key Structural Differences |

|---|---|---|---|---|

| (R)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol | - | C₁₂H₁₃NO₂ | Reference | Parent compound |

| 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ol HCl | 103028-83-7 | C₁₀H₁₃NO·HCl | 93% | Partially saturated naphthalene ring |

| (1R,2R)-1-Amino-1-phenylpropan-2-ol HCl | 255060-27-6 | C₉H₁₃NO·HCl | 93% | Phenyl substituent instead of naphthalene |

| 1-Amino-2-naphthol hydrochloride | 1198-27-2 | C₁₀H₉NO·HCl | 85% | Lacks hydroxyethyl group; simpler structure |

| 1-[[butyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol | 6642-17-7 | C₂₆H₂₇NO₂ | N/A | Bulky butyl and naphthyl substituents |

Physicochemical Properties

- 1-Amino-2-naphthol hydrochloride (simpler analog) has a higher melting point (~250°C decomp.), likely due to ionic interactions in the hydrochloride salt .

Optical Activity :

- Solubility: The hydroxyethyl group enhances water solubility compared to hydrophobic analogs like 1-naphthalen-2-ol (C₂₆H₂₇NO₂), which likely has poor aqueous solubility due to its bulky substituents .

Crystallographic and Conformational Analysis

- Dihedral Angles : In Betti base derivatives (e.g., ), the naphthalene and benzene rings form a dihedral angle of 75.8°, stabilizing the molecule via intramolecular O–H···N hydrogen bonds. The hydroxyethyl group in the target compound may introduce additional conformational flexibility or hydrogen-bonding networks.

- Crystal Packing: Hydrochloride salts (e.g., 1-Amino-2-naphthol HCl) exhibit ionic lattices with high thermal stability , whereas non-ionic analogs (e.g., ) form hydrogen-bonded networks.

Biological Activity

(R)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with an amino and a hydroxy group, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthalene derivatives. For instance, compounds containing similar structures have shown significant activity against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Candida albicans | Low to Moderate |

The antimicrobial activity is often attributed to the electron-withdrawing nature of the hydroxyl and amino groups, which facilitate interactions with microbial membranes and enzymes .

Anticancer Activity

Naphthalene derivatives are also being investigated for their anticancer properties. The mechanism of action involves inducing oxidative stress in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Production : The compound can generate ROS, which damages cellular components.

- Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerases in cancer cells, disrupting DNA replication and repair .

- Regulation of Apoptotic Pathways : The compound may activate pathways that lead to programmed cell death in cancer cells.

A study evaluated a series of naphthalene derivatives against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 0.31 to 1.20 µM for some derivatives .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound may be linked to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Inhibition Data:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 19.45 | 23.8 |

| Celecoxib | 0.04 | 0.04 |

The compound exhibited moderate inhibition against COX enzymes compared to standard anti-inflammatory drugs, suggesting potential therapeutic applications in managing inflammation .

Case Studies

- Antimicrobial Efficacy : A study tested various naphthalene derivatives against S. aureus and E. coli, finding that modifications in the chemical structure significantly influenced antimicrobial potency.

- Cancer Cell Line Studies : In vitro studies on glioma cells demonstrated that compounds similar to this compound induced cell cycle arrest and apoptosis through ROS-mediated mechanisms.

- Inflammation Models : Animal models treated with the compound showed reduced paw edema in carrageenan-induced inflammation tests, supporting its anti-inflammatory potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(1-Amino-2-hydroxyethyl)naphthalen-2-ol, and how can enantiomeric purity be optimized?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of naphthalene derivatives (e.g., 1-naphthol) to form tetrahydronaphthalenols, followed by stereoselective amination. Reductive amination with chiral catalysts (e.g., palladium on carbon) or enzymatic resolution can enhance enantiomeric purity. For example, enantioselective reduction of ketone intermediates using chiral auxiliaries or asymmetric hydrogenation ensures the (R)-configuration . Post-synthesis purification via recrystallization or chiral chromatography further refines purity.

Q. Which analytical techniques are most effective for structural and stereochemical characterization?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving stereochemistry and crystal packing . Complementary techniques include:

- NMR spectroscopy : - and -NMR to confirm proton environments and carbon frameworks.

- IR spectroscopy : Identification of functional groups (e.g., -OH, -NH) via characteristic stretching frequencies .

- Polarimetry : To measure optical activity and confirm enantiomeric excess.

Q. How can initial biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays to assess interactions with biological targets:

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases, oxidases) using fluorometric or colorimetric substrates.

- Receptor binding studies : Radioligand displacement assays to determine binding affinity () .

- Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity in cancer or microbial models .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Apply the Lee-Yang-Parr (LYP) correlation-energy functional to model electron density distribution and frontier molecular orbitals (HOMO-LUMO gaps) . This aids in predicting:

- Reactivity sites : Nucleophilic/electrophilic regions via Fukui indices.

- Tautomeric equilibria : Hydrazone vs. azo forms in diazenyl derivatives (relevant for analogs) .

- Solvent effects : PCM (Polarizable Continuum Model) to simulate solvation.

Q. What voltammetric strategies can quantify this compound in complex matrices?

- Methodological Answer : Adapt thiazolylazo dye-based voltammetry (e.g., as in nickel detection ):

- Working electrode : Glassy carbon or boron-doped diamond for high sensitivity.

- Supporting electrolyte : Sodium chloride (pH 7.0) to stabilize the analyte.

- Detection limit optimization : Differential pulse voltammetry (DPV) enhances resolution at low concentrations (~10 M).

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate using orthogonal assays and scrutinize experimental variables:

- Purity verification : Re-examine stereochemical integrity via chiral HPLC or CD spectroscopy .

- Assay conditions : Test pH, temperature, and co-solvent effects on activity.

- Target selectivity : Use CRISPR-edited cell lines or knockout models to confirm specificity .

Q. What mechanistic insights can kinetic studies provide for substitution reactions at the amino/hydroxy groups?

- Methodological Answer : Conduct time-resolved NMR or UV-Vis spectroscopy under varying conditions:

- Nucleophilic substitution : Monitor reaction rates with alkyl halides in polar aprotic solvents (e.g., DMF) .

- Isotopic labeling : -tracking in hydroxyl group reactions to elucidate pathways.

- Activation energy : Arrhenius plots from temperature-dependent studies to infer transition states.

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.